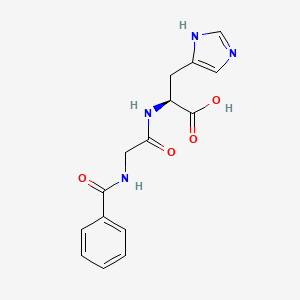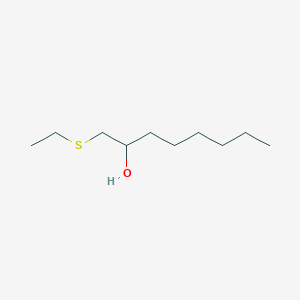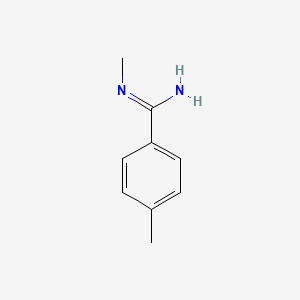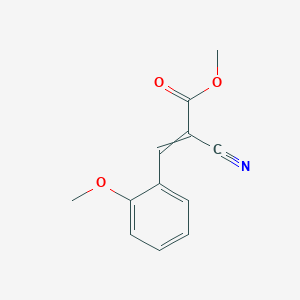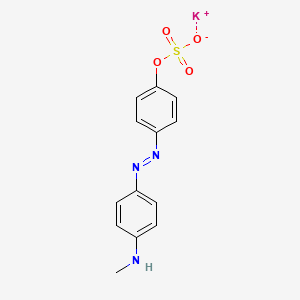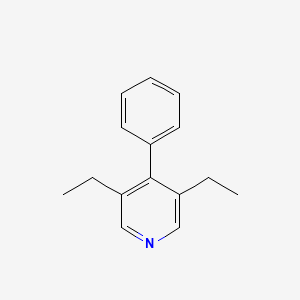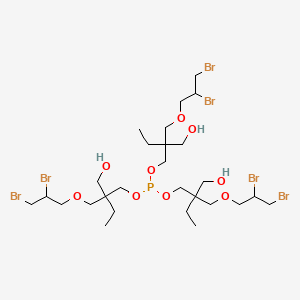
Ethyl (+-)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoates. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a chlorophenyl group and an ethyl ester moiety in its structure suggests potential biological activity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and phenol derivatives.
Formation of Intermediate: The reaction between 4-chlorobenzyl chloride and a phenol derivative under basic conditions (e.g., using sodium hydroxide) leads to the formation of an intermediate compound.
Esterification: The intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production methods for Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxypropanoates.
Applications De Recherche Scientifique
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorophenyl group may enhance its binding affinity to specific biological targets, leading to various biological effects. The ester moiety can undergo hydrolysis to release the active phenoxypropanoate, which can then exert its effects through specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chlorophenoxy)propanoate
- Ethyl 2-(2-phenoxy)propanoate
Uniqueness
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate is unique due to the presence of both the chlorophenyl and ethyl ester groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
71565-50-9 |
|---|---|
Formule moléculaire |
C18H19ClO3 |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
ethyl 2-[2-[(4-chlorophenyl)methyl]phenoxy]propanoate |
InChI |
InChI=1S/C18H19ClO3/c1-3-21-18(20)13(2)22-17-7-5-4-6-15(17)12-14-8-10-16(19)11-9-14/h4-11,13H,3,12H2,1-2H3 |
Clé InChI |
DWVOFQWAXBBLJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC1=CC=CC=C1CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



